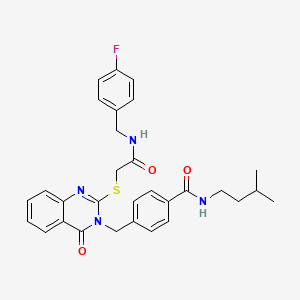

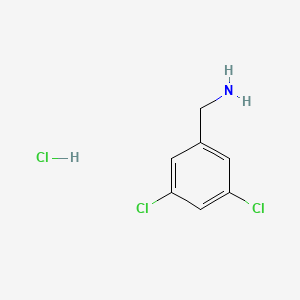

![molecular formula C12H15N5O2S B2651353 5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole CAS No. 312592-16-8](/img/structure/B2651353.png)

5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

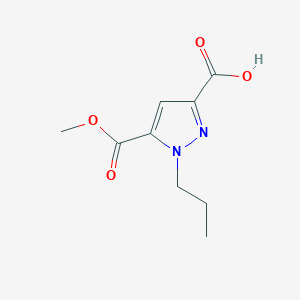

5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole is a compound that belongs to the family of thiadiazoles . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .

Synthesis Analysis

The synthesis of thiadiazoles has been developed over a hundred years ago . These compounds today exhibit a wide range of applications in pharmaceutical chemistry, industry, and analytical chemistry . A key building block for the development of novel thiadiazole-based drugs is the 3,5-diiodo-1,2,4-thiadiazole .Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Four possible structures exist depending on the relative positions of the heteroatoms .Chemical Reactions Analysis

Thiadiazoles are a sub-family of azole compounds . The 1,2,4-thiadiazole moiety is an important component of several biologically active compounds . Varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine .Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .Scientific Research Applications

Synthesis and Biological Activities

A key area of research involving 5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole derivatives focuses on their synthesis and evaluation for various biological activities. These compounds have been synthesized and assessed for antimicrobial, antifungal, antiviral, and anticancer activities, showcasing their potential in medicinal chemistry.

Antimicrobial and Antifungal Activity : Research demonstrates that derivatives of 5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole have been synthesized and tested for their antimicrobial and antifungal properties. Some compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as therapeutic agents in combating infectious diseases (Yolal et al., 2012).

Anticancer Activity : The synthesis of new derivatives has also been explored for anticancer applications. These compounds were evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives showed promising anticancer activities, highlighting their potential in cancer therapy (Osmaniye et al., 2018).

Anticonvulsant Properties : The search for potential anticonvulsants has led to the discovery of 5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole derivatives with significant anticonvulsive activity. These findings suggest their potential use in treating seizures and other related neurological disorders (Sych et al., 2018).

Antileishmanial Activity : Compounds containing the 5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole moiety have been evaluated for their antileishmanial activity. The in vitro studies against Leishmania major have shown that some derivatives possess good antileishmanial activity, offering a potential pathway for developing new treatments for leishmaniasis (Tahghighi et al., 2012).

Mechanism of Action

properties

IUPAC Name |

5-(4-ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-2-15-5-7-16(8-6-15)10-4-3-9-11(14-20-13-9)12(10)17(18)19/h3-4H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJPFBFAOOXWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C3=NSN=C3C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

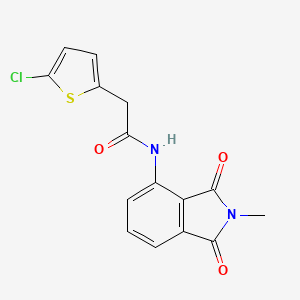

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)

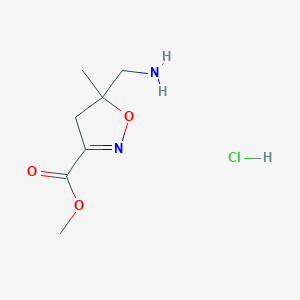

![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)

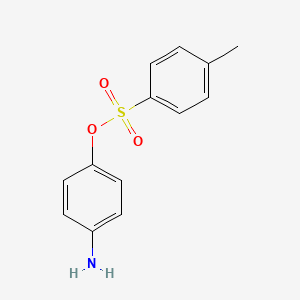

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide](/img/structure/B2651290.png)

![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2651291.png)

![6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651293.png)